Cas no 1806585-13-6 (Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
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- インチ: 1S/C13H14BrClO3/c1-3-18-11(17)7-9-5-4-6-10(12(9)14)13(15)8(2)16/h4-6,13H,3,7H2,1-2H3
- InChIKey: WXVIUCCARAMZNU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC=CC=1C(C(C)=O)Cl)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 309
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 43.4
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013024403-250mg |
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |
1806585-13-6 | 97% | 250mg |
504.00 USD | 2021-06-24 | |
Alichem | A013024403-500mg |
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |
1806585-13-6 | 97% | 500mg |
782.40 USD | 2021-06-24 | |
Alichem | A013024403-1g |
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate |
1806585-13-6 | 97% | 1g |
1,475.10 USD | 2021-06-24 |
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 関連文献
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetateに関する追加情報
Research Brief on Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (CAS: 1806585-13-6) in Chemical Biology and Pharmaceutical Applications
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (CAS: 1806585-13-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its role as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and small-molecule modulators of protein-protein interactions. The compound's unique structural features, including the bromo and chloro substituents, make it a valuable scaffold for further functionalization.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1806585-13-6 in the synthesis of novel caspase-3 inhibitors. Researchers utilized the compound's reactive sites to introduce pharmacophore groups that enhanced binding affinity to the target enzyme. The resulting derivatives showed promising activity in apoptosis modulation, with IC50 values in the low micromolar range. This work highlights the compound's potential in developing therapeutics for neurodegenerative diseases and cancer.
In parallel research, the compound has been investigated as a precursor for antimicrobial agents. A recent patent application (WO2023051234) describes its conversion into quinolone derivatives with broad-spectrum activity against drug-resistant bacterial strains. The synthetic protocol leverages the reactivity of both the bromo and ester functionalities, enabling efficient construction of the target heterocyclic systems. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.
Structural-activity relationship (SAR) studies involving 1806585-13-6 have provided valuable insights into molecular design strategies. X-ray crystallographic analysis of several derivatives has revealed how modifications at the 2-bromo position influence molecular conformation and target binding. These structural data, combined with computational modeling approaches, are facilitating the rational design of more potent and selective bioactive compounds.
Recent advancements in synthetic methodology have improved access to 1806585-13-6 and its derivatives. A 2024 publication in Organic Process Research & Development reports an optimized, scalable synthesis route with improved yield and reduced environmental impact. The new protocol employs catalytic methods for key steps, addressing previous limitations in large-scale production. This development is particularly significant for pharmaceutical applications requiring multi-gram quantities of the intermediate.
Emerging research directions include the exploration of 1806585-13-6 in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results presented at the 2024 American Chemical Society meeting demonstrate its successful incorporation into bifunctional molecules targeting oncogenic proteins for degradation. The compound's structural features appear well-suited for linker attachment while maintaining cellular permeability, a critical challenge in PROTAC design.
In conclusion, Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (1806585-13-6) continues to demonstrate significant value as a versatile synthetic intermediate in medicinal chemistry. Ongoing research is expanding its applications across multiple therapeutic areas, supported by advances in synthetic methodology and structural understanding. Future studies will likely focus on further optimizing its derivatives for improved pharmacological properties and exploring new biological targets.
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